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dimethylmethanamine
For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Chloro-n,n-dimethylmethanamine, also known by several synonyms including

(chloromethyl)dimethylamine and dimethylaminomethyl chloride, is a reactive chemical

intermediate of significant interest in organic synthesis. Its primary utility lies in its role as a

precursor to the Vilsmeier reagent, a powerful formylating agent employed in the Vilsmeier-

Haack reaction to introduce aldehyde functionalities into a wide array of organic molecules,

particularly electron-rich aromatic and heteroaromatic systems.[1] This guide provides a

comprehensive overview of its chemical and physical properties, detailed experimental

protocols for its synthesis and application, and essential information for its safe handling and

storage.

Chemical and Physical Properties
1-Chloro-n,n-dimethylmethanamine is a moisture-sensitive compound. Its key properties are

summarized in the table below.
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Property Value

Molecular Formula C₃H₈ClN

Molecular Weight 93.55 g/mol [1]

CAS Number 30438-74-5

Appearance White solid[2]

Melting Point 132 °C[2]

Solubility Soluble in polar organic solvents[2]

Spectral Data:

Due to its reactive nature, obtaining and interpreting spectral data for isolated 1-Chloro-n,n-
dimethylmethanamine can be challenging. The data presented here are based on typical

values for similar structures and findings from in situ studies.
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Spectroscopy Characteristic Peaks

¹H NMR

The chemical shift for the methylene protons

(CH₂) adjacent to both the nitrogen and chlorine

atoms is expected to be in the range of 5.0 - 6.0

ppm due to the strong deshielding effects of

these electronegative atoms. The methyl

protons (CH₃) attached to the nitrogen would

likely appear as a singlet in the 2.5 - 3.5 ppm

region.

¹³C NMR

The methylene carbon (CH₂) is anticipated to

have a chemical shift in the range of 70-90 ppm.

The methyl carbons (CH₃) are expected to

resonate in the 40-50 ppm range.

FTIR (cm⁻¹)

C-H stretching vibrations are expected around

2800-3000 cm⁻¹. The C-N stretching vibration

for aliphatic amines typically appears in the

1020-1220 cm⁻¹ region.[3] The C-Cl stretch

would be observed in the fingerprint region,

generally between 600 and 800 cm⁻¹.

Synthesis and Experimental Protocols
The most common method for the preparation of 1-Chloro-n,n-dimethylmethanamine is

through the reaction of a dimethylamide, typically N,N-dimethylformamide (DMF), with a

chlorinating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride. This process

generates the Vilsmeier reagent in situ for immediate use in subsequent reactions.

Experimental Protocol: In Situ Generation of the
Vilsmeier Reagent and Subsequent Formylation
(Vilsmeier-Haack Reaction)
This protocol describes the widely used Vilsmeier-Haack reaction for the formylation of an

electron-rich aromatic compound.
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Materials:

N,N-Dimethylformamide (DMF)

Phosphoryl chloride (POCl₃)

Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

Dichloromethane (DCM) or other suitable anhydrous solvent

Ice bath

Sodium acetate solution (for workup)

Diethyl ether or other extraction solvent

Anhydrous sodium sulfate

Standard glassware for organic synthesis under anhydrous conditions

Procedure:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping

funnel, and a nitrogen inlet, place the electron-rich aromatic substrate (1.0 equivalent)

dissolved in anhydrous DMF.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add phosphoryl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution,

maintaining the temperature at 0 °C. The Vilsmeier reagent, 1-Chloro-n,n-

dimethylmethaniminium, will form in situ.

After the addition is complete, allow the reaction mixture to stir at room temperature for a

specified time (typically 1 to 6 hours), monitoring the reaction progress by thin-layer

chromatography (TLC).

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of

crushed ice and a solution of sodium acetate.
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Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to obtain the crude formylated product.

Purify the product by column chromatography on silica gel.[4]

Reaction Mechanisms and Logical Relationships
The utility of 1-Chloro-n,n-dimethylmethanamine is centered around the Vilsmeier-Haack

reaction. The mechanism involves two key stages: the formation of the electrophilic Vilsmeier

reagent and the subsequent electrophilic aromatic substitution.

Formation of the Vilsmeier Reagent
The reaction of N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl₃) leads to the

formation of the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.

N,N-Dimethylformamide (DMF) Adduct+ POCl₃

Phosphoryl Chloride (POCl₃)

Vilsmeier Reagent
(1-Chloro-n,n-dimethylmethaniminium)

Elimination PO₂Cl₂⁻

Click to download full resolution via product page

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Vilsmeier-Haack Reaction Mechanism
The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution

reaction with an electron-rich arene.
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Electron-Rich Arene Sigma Complex Intermediate+ Vilsmeier Reagent

Vilsmeier Reagent

Iminium Salt- H⁺ Aryl AldehydeHydrolysis
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Caption: Mechanism of the Vilsmeier-Haack Formylation Reaction.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and

application of 1-Chloro-n,n-dimethylmethanamine in a Vilsmeier-Haack reaction.
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Vilsmeier Reagent Preparation (In Situ)

Vilsmeier-Haack Reaction

Workup and Purification

Reactants

DMF + POCl₃

Cooling

0 °C Ice Bath

Addition

Slow dropwise addition of POCl₃

Substrate

Add electron-rich arene

Reaction

Stir at room temperature

Monitoring

TLC analysis

Quenching

Pour into ice/sodium acetate solution

Reaction Complete

Extraction

Extract with organic solvent

Drying

Dry with anhydrous Na₂SO₄

Concentration

Remove solvent under reduced pressure

Purification

Column chromatography
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Caption: Experimental Workflow for the Vilsmeier-Haack Reaction.
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Stability and Storage
1-Chloro-n,n-dimethylmethanamine, particularly in its isolated form as the Vilsmeier reagent,

is highly hygroscopic and reactive towards moisture. For this reason, it is most often generated

in situ for immediate consumption.[5] If isolated, it should be handled under an inert

atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container at low

temperatures (-20 °C is recommended) to minimize decomposition.[5] Solutions of the reagent

in anhydrous solvents like acetonitrile may also be stored at low temperatures for short periods.

[5]

Conclusion
1-Chloro-n,n-dimethylmethanamine is a valuable reagent in organic synthesis, primarily for

the introduction of formyl groups into activated aromatic and heterocyclic systems via the

Vilsmeier-Haack reaction. Its high reactivity necessitates careful handling and, in most

applications, in situ generation. This guide provides the fundamental knowledge, including its

properties, synthesis, and reaction mechanisms, to enable researchers and drug development

professionals to effectively and safely utilize this important chemical tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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